molecular formula C9H10F3N B2408608 3-(2,3,5-Trifluorophenyl)propan-1-amine CAS No. 1057679-64-7

3-(2,3,5-Trifluorophenyl)propan-1-amine

Cat. No.: B2408608
CAS No.: 1057679-64-7
M. Wt: 189.181
InChI Key: ODRDBTGTXTYZGV-UHFFFAOYSA-N
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Description

3-(2,3,5-Trifluorophenyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trifluorophenyl)propan-1-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of biocatalysis is also explored for the synthesis of chiral intermediates, which can be advantageous due to its high enantioselectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trifluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-(2,3,5-Trifluorophenyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3,5-Trifluorophenyl)propan-1-amine is unique due to its specific trifluoromethyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,3,5-trifluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-7-4-6(2-1-3-13)9(12)8(11)5-7/h4-5H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRDBTGTXTYZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCCN)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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